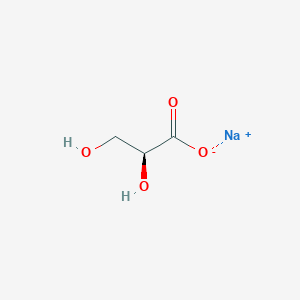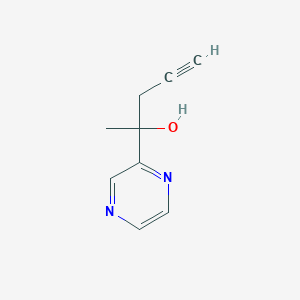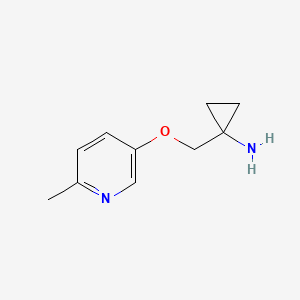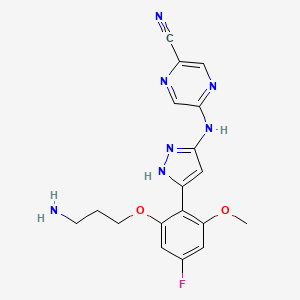
L-Glyceric acid sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glyceric acid sodium: is the sodium salt of L-Glyceric acid, a three-carbon sugar acid. It is a chiral compound with the chemical formula C3H6O4 · xNa+ and a molecular weight of 106.08 g/mol (free acid basis) . This compound is commonly used in biochemical research and has various applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Glyceric acid sodium can be synthesized through the oxidation of glycerol. A typical oxidant used in this process is nitric acid, but catalytic oxidations have also been developed . The reaction can be represented as:
HOCH2CH(OH)CH2OH+O2→HOCH2CH(OH)CO2H+H2O
Industrial Production Methods: Industrial production of this compound often involves microbial processes. For example, glycerol can be converted to glyceric acid using acetic acid bacteria through oxidative fermentation . This method is advantageous due to its sustainability and use of bioresources.
Análisis De Reacciones Químicas
Types of Reactions: L-Glyceric acid sodium undergoes various chemical reactions, including:
Oxidation: Glyceric acid can be further oxidized to tartronic acid.
Reduction: It can be reduced to glycerol under specific conditions.
Substitution: The hydroxyl groups in glyceric acid can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid or catalytic oxidants.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Various substituted glyceric acid derivatives.
Aplicaciones Científicas De Investigación
L-Glyceric acid sodium has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Plays a role in metabolic studies and is used to diagnose certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for specific diseases.
Mecanismo De Acción
The mechanism by which L-Glyceric acid sodium exerts its effects involves its interaction with various molecular targets and pathways. For instance, in metabolic studies, it is known to be an intermediate in glycolysis and other metabolic pathways . Its effects are mediated through its conversion to other metabolites and its role in biochemical reactions.
Comparación Con Compuestos Similares
D-Glyceric acid sodium: The D-enantiomer of glyceric acid.
DL-Glyceric acid sodium: A racemic mixture of both enantiomers.
Tartronic acid: An oxidation product of glyceric acid.
Comparison: this compound is unique due to its specific chiral configuration, which can influence its biochemical properties and interactions. Compared to its D-enantiomer, this compound may have different biological activities and applications .
Propiedades
Fórmula molecular |
C3H5NaO4 |
|---|---|
Peso molecular |
128.06 g/mol |
Nombre IUPAC |
sodium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1 |
Clave InChI |
IUEMQUIQAPPJDL-DKWTVANSSA-M |
SMILES isomérico |
C([C@@H](C(=O)[O-])O)O.[Na+] |
SMILES canónico |
C(C(C(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)


![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)


![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)


